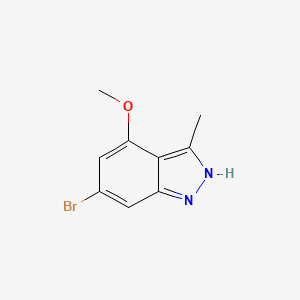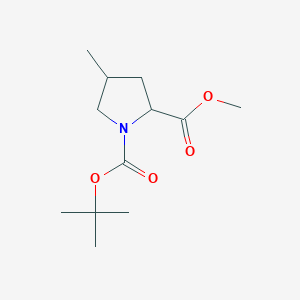
Pyrrolidine-2-carbaldehyde hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolidine-2-carbaldehyde hydrochloride: is a chemical compound that features a pyrrolidine ring with an aldehyde group at the second position and a hydrochloride salt
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pyrrolidine-2-carbaldehyde hydrochloride can be synthesized through several methods. One common approach involves the oxidation of pyrrolidine derivatives . For instance, pyrrolidine can be oxidized using reagents such as potassium permanganate or chromium trioxide to yield pyrrolidine-2-carbaldehyde, which can then be converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods: In industrial settings, the production of this compound often involves the cascade reactions of N-substituted piperidines . This process includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and subsequent conversion to the hydrochloride salt .
Analyse Des Réactions Chimiques
Types of Reactions: Pyrrolidine-2-carbaldehyde hydrochloride undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Pyrrolidine-2-carboxylic acid.
Reduction: Pyrrolidine-2-methanol.
Substitution: Depending on the nucleophile, various substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
Pyrrolidine-2-carbaldehyde hydrochloride has several applications in scientific research:
Mécanisme D'action
The mechanism by which pyrrolidine-2-carbaldehyde hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, thereby altering their function.
Comparaison Avec Des Composés Similaires
Pyrrolidine-2-one: A lactam derivative of pyrrolidine with a carbonyl group at the second position.
Pyrrolidine-2,5-dione: A dione derivative with carbonyl groups at the second and fifth positions.
Prolinol: A hydroxyl derivative of pyrrolidine with a hydroxyl group at the second position.
Uniqueness: Pyrrolidine-2-carbaldehyde hydrochloride is unique due to the presence of the aldehyde group, which imparts distinct reactivity compared to other pyrrolidine derivatives. This reactivity makes it a valuable intermediate in organic synthesis and a versatile building block for the development of novel compounds with diverse biological activities .
Propriétés
Formule moléculaire |
C5H10ClNO |
|---|---|
Poids moléculaire |
135.59 g/mol |
Nom IUPAC |
pyrrolidine-2-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C5H9NO.ClH/c7-4-5-2-1-3-6-5;/h4-6H,1-3H2;1H |
Clé InChI |
MCPRMXYBWPXPFL-UHFFFAOYSA-N |
SMILES canonique |
C1CC(NC1)C=O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


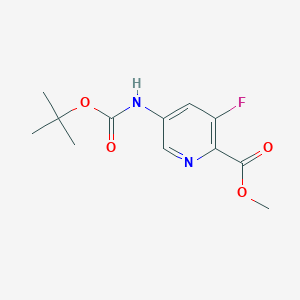

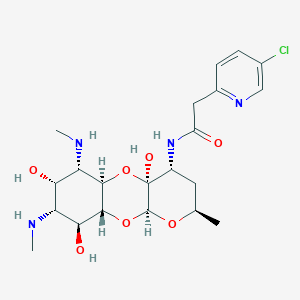
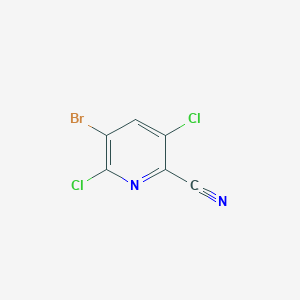
![dipotassium;2-[5-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]pentyl]-6-amino-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate](/img/structure/B13914502.png)
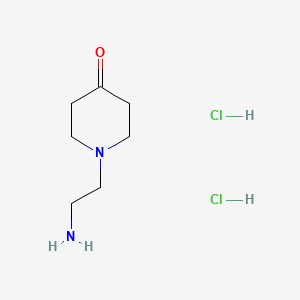
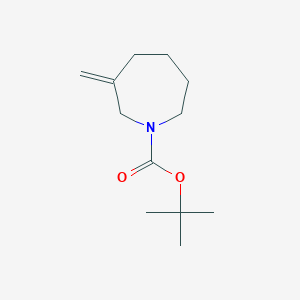
![3-[5-(3,3-Diethoxyprop-1-ynyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B13914516.png)
![tert-butyl N-[(E)-1,8-dihydroxy-7-[(2-methylpropan-2-yl)oxycarbonylamino]oct-4-en-2-yl]carbamate](/img/structure/B13914518.png)
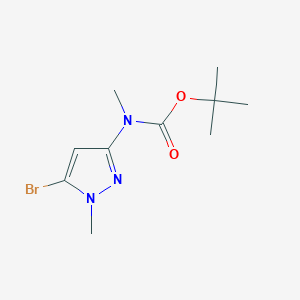
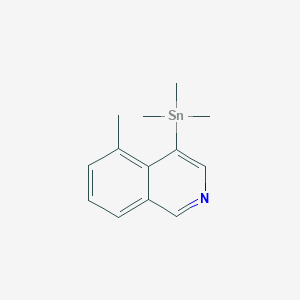
![1-[2-(3-Chlorophenoxy)ethyl]-2-methylpiperazine](/img/structure/B13914531.png)
